Product packaging for 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline(Cat. No.:CAS No. 37615-72-8)

4-(5-Methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B3263545
CAS No.: 37615-72-8
M. Wt: 240.33 g/mol
InChI Key: VIMAXKCCOXWKIJ-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3-benzothiazol-2-yl)aniline (CAS 37615-72-8) is an aromatic organic compound with the molecular formula C14H12N2S and a molecular weight of 240.32 . This compound is a derivative of the benzothiazole aniline (BTA) pharmacophore, a scaffold recognized for its potent and selective antitumor properties . Research indicates that BTA derivatives like this one exhibit a distinct cytotoxic profile, demonstrating strong inhibitory activity against various cancer cell lines, including liver, colon, breast, and prostate cancers, while showing significantly less toxicity toward some normal cell lines . The core BTA structure is known to interact with DNA, and its mechanism of action is associated with the formation of DNA adducts that disrupt cancer cell proliferation . This specific aniline serves as a key precursor for synthesizing more complex molecules. It is commonly used to create salen-type Schiff base ligands, which can be coordinated with transition metals such as platinum, manganese, and copper to develop novel metal-based anticancer agents . These complexes often exhibit enhanced and sometimes synergistic cytotoxicity compared to the parent ligand or clinically used drugs like cisplatin . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2S B3263545 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline CAS No. 37615-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyl-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMAXKCCOXWKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom is mapped, confirming the connectivity of the 5-methylbenzothiazole (B1590879) and aniline (B41778) moieties.

Detailed analysis of a related isomer, 4-(6-Methylbenzo[d]thiazol-2-yl)aniline, provides insight into the expected spectral features. In its ¹H NMR spectrum, distinct signals are observed for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) group protons. The aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants revealing their positions on the benzothiazole (B30560) and aniline rings. The protons of the NH₂ group often present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration, while the methyl group protons give rise to a sharp singlet further upfield.

Table 1: Representative NMR Data for a Methylated Benzothiazolyl Aniline Isomer (Note: Data shown is for the 4-(6-Methylbenzo[d]thiazol-2-yl)aniline isomer as a reference)

NucleusChemical Shift (δ, ppm)Description
¹H NMR 7.90–7.85Multiplet, Aromatic Protons
7.64Singlet, Aromatic Proton
7.26–7.22Multiplet, Aromatic Proton
6.73Doublet, Aromatic Protons
3.97Singlet, NH₂
2.48Singlet, CH₃
¹³C NMR 166.1, 151.2, 142.9, 134.2, 134.0, 128.1, 127.8, 127.6, 126.3, 121.3, 118.9Aromatic and Thiazole (B1198619) Carbons
21.1Methyl Carbon

Source:

Utilization of High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the molecular weight and elemental composition of this compound. This technique provides an exact mass measurement, which is used to validate the chemical formula (C₁₄H₁₂N₂S) with high confidence. For instance, HRMS analysis of related benzothiazole aniline-based ligands confirms the parent molecular ion peaks, which is a critical step in characterization.

The study of fragmentation pathways, typically through tandem mass spectrometry (MS/MS), offers valuable information about the molecule's stability and substructures. While a specific fragmentation pathway for this compound is not detailed in the available literature, general mechanisms for related compounds have been proposed. The fragmentation of 2-arylbenzothiazoles often involves the cleavage of the bond connecting the heterocyclic ring and the aniline moiety. The resulting fragment ions can provide further confirmation of the two constituent parts of the molecule. The process typically involves the generation of fragment ions by applying cleavage and rearrangement rules to determine the most plausible chemical structures of the observed peaks.

X-ray Crystallography for Precise Three-Dimensional Structural Determination and Intermolecular Interaction Analysis

For example, the crystal structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate shows that the benzothiazole ring system is nearly coplanar with the adjacent benzene (B151609) ring, with a small dihedral angle between them. Such studies also elucidate the nature of intermolecular interactions that stabilize the crystal lattice, including hydrogen bonds (e.g., O—H⋯N) and π–π stacking interactions between aromatic rings. These interactions are crucial in governing the material's solid-state properties. In similar structures, centroid–centroid distances for π–π stacking are typically in the range of 3.6 to 4.0 Å.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum provides a distinct fingerprint for the molecule. Key absorption bands are expected for the N-H stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the thiazole ring is a characteristic band found in the 1500-1600 cm⁻¹ region. Furthermore, vibrations corresponding to the C-S bond within the thiazole ring can be observed at lower wavenumbers. The presence and position of these bands confirm the integrity of the main functional groups within the molecule.

Table 2: General FT-IR Vibrational Frequencies for Benzothiazole Aniline Structures

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Primary Amine
Aromatic C-H Stretch3000 - 3100Benzene/Benzothiazole Rings
C=N Stretch1500 - 1600Thiazole Ring
C-S Stretch600 - 800Thiazole Ring

Source:

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the photophysical properties of this compound, which are dictated by its electronic structure. These properties are particularly relevant for applications in materials science, such as in dyes or optical probes.

The UV-Vis absorption spectrum typically exhibits distinct bands corresponding to electronic transitions within the molecule. For conjugated aromatic systems like this, strong absorption bands in the UV or near-visible region are expected due to π-π* transitions associated with the delocalized electrons of the benzothiazole and aniline ring systems. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. Studies on similar styrenic Schiff bases derived from benzothiazole show strong absorption bands that are used to monitor chemical reactions like hydrolysis.

Upon excitation with light of an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum provides information about the energy of the excited state. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of a fluorescent molecule and relates to the structural relaxation that occurs in the excited state.

Computational and Theoretical Chemistry Investigations of 4 5 Methyl 1,3 Benzothiazol 2 Yl Aniline and Benzothiazole Systems

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying benzothiazole (B30560) systems, providing a balance between accuracy and computational cost. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to investigate the geometric, electronic, and spectroscopic properties of benzothiazole derivatives. researchgate.netscirp.org

Researchers utilize DFT to analyze the fundamental aspects of a molecule's electronic structure. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity and charge transfer potential within the molecule. researchgate.net For instance, studies on substituted 2-anilinothiazoles have used the DFT/B3LYP/6-31G* level of theory to determine that substitutions can influence these frontier orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. scirp.org These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for predicting how a molecule will interact with other molecules and biological targets. scirp.org

Furthermore, DFT is used to predict spectroscopic properties. Time-Dependent DFT (TD-DFT) calculations can forecast the electronic absorption spectra (UV-Vis) by determining vertical excitation energies. scirp.org Theoretical investigations on benzothiazole derivatives have shown that TD-DFT can identify potential absorption bands and the charge transfer characteristics associated with them. scirp.org Natural Bond Orbital (NBO) analysis, often performed alongside DFT, reveals details about intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. scirp.org

Table 1: Key Parameters from DFT Studies on Benzothiazole Systems

ParameterInformation ProvidedTypical Application
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicting reactivity towards electrophiles.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicting reactivity towards nucleophiles.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.netAssessing kinetic stability and electronic excitation properties.
MEP Map 3D visualization of electrostatic potential on the molecular surface. scirp.orgIdentifying sites for electrophilic and nucleophilic attack. scirp.org
NBO Analysis Analysis of intramolecular charge transfer and stabilizing hyperconjugative interactions. scirp.orgUnderstanding the contributions of orbital interactions to molecular stability. scirp.org
TD-DFT Calculation of excited state properties and prediction of UV-Vis absorption spectra. scirp.orgCorrelating theoretical spectra with experimental data. scirp.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby saving time and resources. nih.gov For benzothiazole and related heterocyclic systems, both 2D- and 3D-QSAR studies have been successfully applied.

In a typical QSAR study, a dataset of molecules with known activities (e.g., anticancer) is divided into a training set and a test set. nih.gov Various molecular descriptors, which quantify physicochemical properties (e.g., lipophilicity, electronic properties, size), are calculated for each molecule. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), are then used to build a model that links these descriptors to the observed activity. nih.gov For example, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives successfully developed models with high correlation coefficients (R² > 0.9) to predict anticancer activity against the c-Met receptor tyrosine kinase. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the 3D arrangement of molecular fields (steric and electrostatic). researchgate.net These models generate 3D contour maps that visualize regions where specific properties (e.g., bulkiness, electronegativity) would enhance or diminish biological activity. semanticscholar.org Such insights are highly valuable for the rational design of more potent analogues. semanticscholar.org The predictive power of QSAR models is rigorously assessed through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (e.g., pred_r²). semanticscholar.orgresearchgate.net

Table 2: Representative Statistical Metrics for QSAR/3D-QSAR Model Validation

MetricDescriptionSignificance
r² (or R²) Coefficient of determination; measures the goodness of fit for the training set.A value close to 1.0 indicates a strong correlation between predicted and observed activities. researchgate.net
q² (or R²cv) Cross-validated correlation coefficient; measures the internal predictive ability of the model.A q² > 0.5 is generally considered indicative of a robust model. researchgate.net
pred_r² Predictive correlation coefficient for the external test set; measures the model's ability to predict the activity of new compounds.A high value demonstrates the model's generalizability and predictive power. semanticscholar.org
MLR Multiple Linear RegressionA statistical method used to model the linear relationship between descriptors and activity. nih.gov
ANN Artificial Neural NetworkA non-linear modeling technique that can capture more complex structure-activity relationships. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like 4-(5-methyl-1,3-benzothiazol-2-yl)aniline) when bound to a biological target, typically a protein or DNA. nih.gov This technique is crucial for understanding the mechanism of action at a molecular level and for structure-based drug design. biointerfaceresearch.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the binding energy (kcal/mol). nih.govsemanticscholar.org

Studies on benzothiazole aniline (B41778) (BTA) and its derivatives have used molecular docking to investigate their interactions with DNA. nih.gov These simulations can reveal specific binding modes, such as groove binding or intercalation, and identify key interactions like hydrogen bonds and arene-cation interactions that stabilize the ligand-DNA complex. nih.govsemanticscholar.org Similarly, docking studies on benzothiazole-thiazole hybrids have been performed to understand their binding patterns within the ATP binding site of protein kinases like p56lck, identifying interactions with key residues in the hinge region or allosteric sites. biointerfaceresearch.com

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the complex in a simulated physiological environment. biointerfaceresearch.com For instance, MD simulations have been used to confirm that benzothiazole-thiazole hybrids can act as competitive inhibitors by remaining stably bound within the enzyme's active site over the simulation period. biointerfaceresearch.com

Table 3: Summary of Molecular Docking Findings for Benzothiazole Systems

Ligand SystemBiological TargetKey FindingsReference
Benzothiazole Aniline (BTA) DerivativesDNA (e.g., 1BNA)Predicted binding energies indicated DNA as a viable target; identified groove-binding modes and hydrogen bond interactions. nih.gov
Benzothiazole-Thiazole Hybridsp56lck Protein KinaseIdentified binding patterns in the ATP binding site, revealing features required to inhibit the enzyme. biointerfaceresearch.com
Thiazolidinone-Benzothiazole AnaloguesCYP450 3A4Docking scores helped identify the most potent compounds compared to a standard inhibitor (Ketoconazole). researchgate.net
Thiazole (B1198619) DerivativesRho6 ProteinDocking scores and analysis of interactions (e.g., arene-cation) guided the identification of promising anticancer agents. semanticscholar.org

Computational Analysis of Photophysical Mechanisms, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT)

The unique photophysical properties of benzothiazole derivatives make them attractive for applications in sensors, probes, and optoelectronic materials. researchgate.net Computational methods are essential for elucidating the complex mechanisms that govern their behavior upon light absorption, such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Theoretical calculations, often using TD-DFT, can model the electronic transitions and changes in molecular geometry that occur in the excited state. acs.org For example, studies on related benzothiazole-coupled systems investigate processes like Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves from a donor to an acceptor group within the same molecule after photoexcitation. acs.org By calculating the potential energy curves (PECs) along the transfer coordinate in both the ground and excited states, researchers can determine the energy barriers and feasibility of such processes. acs.org

ICT is a fundamental process in many fluorescent molecules, where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This often results in a large Stokes shift and high sensitivity of the emission spectrum to the polarity of the solvent environment. Computational analysis of the HOMO and LUMO distributions can predict the direction and extent of this charge transfer.

Similarly, PET mechanisms, often responsible for fluorescence quenching in sensing applications, can be modeled. In a PET sensor, the fluorescence of a fluorophore (like a benzothiazole derivative) is quenched by a nearby receptor unit through electron transfer. Upon binding of an analyte to the receptor, the PET process is inhibited, and fluorescence is restored. Computational chemistry can help calculate the thermodynamic driving force for electron transfer to predict whether PET quenching will be efficient. The analysis of these photophysical pathways is crucial for the rational design of benzothiazole-based fluorescent probes and materials with tailored optical responses. acs.org

Applications in Advanced Materials Science and Organic Electronics

Integration of 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline and its Derivatives into Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)

The benzothiazole (B30560) core is a well-established chromophore that imparts significant luminescent and charge-transporting capabilities to organic molecules. Derivatives of this compound are leveraged in the development of fluorescent materials and as key components in Organic Light-Emitting Diodes (OLEDs). The inherent properties of the benzothiazole system, such as high electron affinity and good hole-transporting capabilities, make these compounds particularly suitable for use in the emissive and charge-transport layers of OLED devices. nycu.edu.twresearchgate.net

Research into benzothiazole-based derivatives has yielded materials with strong fluorescence, often in the blue region of the spectrum, which is crucial for full-color displays and white lighting applications. For instance, N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA), a derivative of the core aniline-benzothiazole structure, was synthesized as a blue fluorescent material for OLEDs. An electroluminescent device incorporating BPPA achieved a maximum brightness of 3760 cd/m² and an external quantum efficiency of 2.37% at 20 mA/cm², emitting light with CIE coordinates of (0.16, 0.16), which corresponds to a deep blue color. researchgate.net

Furthermore, the photophysical properties of these derivatives can be finely tuned. By introducing specific functional groups, researchers can manipulate the emission wavelengths. A study on three benzothiazole derivatives—N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), and two of its hydroxylated analogues (BHPO1 and BHPO2)—demonstrated this tunability. rsc.orgresearchgate.netrsc.org While all three showed similar absorption maxima, their emission colors in an aggregated state under 365 nm excitation were markedly different: BPO emitted violet-blue light, while the hydroxylated derivatives emitted green and orange light due to an excited-state intramolecular proton transfer (ESIPT) process. rsc.orgresearchgate.netrsc.org By doping these three compounds into a polymethyl methacrylate (B99206) (PMMA) polymer matrix in a specific ratio, a saturated white-light emission with CIE coordinates of (0.31, 0.32) was achieved. researchgate.net This highlights the potential of using a family of structurally similar benzothiazole derivatives to create white-light-emitting devices. researchgate.net

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives

Compound State Absorption Max (λₐₑₓ) Emission Max (λₑₘ) Emission Color Quantum Yield (Φ) Reference
BPPA Device N/A (CIE: 0.16, 0.16) Deep Blue 2.37% (EQE) researchgate.net
BPO Nanoparticle Suspension ~350 nm 425 nm Violet-Blue 0.124 rsc.org
BHPO1 PMMA Film (1 wt%) 365 nm ~540 nm Green N/A researchgate.net

Role in Liquid Crystalline Materials and Smart Material Design

The rigid, rod-like structure conferred by the fused benzothiazole ring system makes it an excellent core unit for designing liquid crystalline materials. uobasrah.edu.iq The inclusion of heterocyclic moieties like benzothiazole into calamitic (rod-shaped) molecules positively influences their mesomorphic properties due to their polarizability and the introduction of lateral or longitudinal dipoles. nycu.edu.twuobasrah.edu.iq These properties are critical for the formation of ordered yet fluid phases (nematic, smectic) that are the hallmark of liquid crystals.

Studies on various benzothiazole derivatives have demonstrated their capacity to form liquid crystal phases. For example, a series of azo-phenylbenzothiazole based compounds with different lateral substituents (H, CH₃, Cl, F) were all found to exhibit an enantiotropic nematic phase. tandfonline.com The nematic phase, characterized by long-range orientational order, is essential for applications in displays and light shutters. The fused-ring system of benzothiazole increases the molecular breadth, which can influence the packing and stability of the liquid crystalline phase. uobasrah.edu.iqtandfonline.com

The design of smart materials often relies on molecules that can respond to external stimuli such as temperature, light, or electric fields. Fluorescent liquid crystals based on a 2,1,3-benzothiadiazole (B189464) (BTD) core, a structure related to benzothiazole, have been synthesized to create materials combining fluidity, anisotropy, and intrinsic emission. mdpi.com Many of these synthesized derivatives exhibited supercooled nematic phases at room temperature, which is a significant advantage for practical applications by eliminating the need for high operating temperatures. mdpi.com The ability to form stable liquid crystal phases at ambient temperatures opens up possibilities for their use in next-generation displays, optical sensors, and other stimuli-responsive devices. mdpi.com

Table 2: Mesomorphic Properties of Benzothiazole-Based Compounds

Compound Type Key Structural Feature Observed Phase(s) Key Finding Reference
Azo-phenylbenzothiazole Lateral substituents (H, CH₃, Cl, F) Enantiotropic Nematic All substituted compounds (except with OH) showed a nematic phase. tandfonline.com
Chloro-benzothiazole Schiff base ester Terminal chloro group Nematic, Smectic A Terminal groups and alkyl chain length significantly affect mesophase behavior and thermal stability. uobasrah.edu.iq
2,1,3-Benzothiadiazole (BTD) derivatives Donor-Acceptor-Donor (D-A-D) structure Supercooled Nematic Most derivatives exhibited a nematic phase at room temperature. mdpi.com

Utilization in Optical Devices and Photonics Applications

Beyond OLEDs, the unique electronic structure of 4-(5-methyl-1,3-benzothiazole-2-yl)aniline derivatives makes them suitable for advanced optical and photonic applications, particularly in the realm of nonlinear optics (NLO). NLO materials interact with light in a nonlinear fashion, enabling applications such as optical switching, frequency conversion, and optical data storage. Theoretical and experimental studies have shown that azo-benzothiazole chromophores can possess large molecular hyperpolarizability, a key requirement for NLO materials. researchgate.net

A significant area of development is in two-photon absorption (TPA). TPA is a process where a molecule absorbs two photons simultaneously, typically in the near-infrared (NIR) region, to reach an excited state that would normally require a single high-energy (e.g., UV or blue) photon. This is highly desirable for applications requiring deep tissue penetration or high-resolution 3D imaging. Researchers have developed benzothiazole-derived compounds with a donor-π–acceptor–π–donor structure that exhibit excellent TPA capability in the NIR region. acs.org One such derivative, containing a bibenzothiazole core, achieved a TPA cross-section approaching 2000 GM at 850 nm, demonstrating its potential as an organic photosensitizer that can be activated by a low-cost NIR LED light source. acs.org

The high electron affinity and planarity of benzothiazole derivatives also make them suitable building blocks for other optical materials. iucr.org Their photophysical properties can be altered by modifying the molecular structure, for instance by extending the π-conjugated system, which leads to compounds with tailored optoelectronic characteristics. researchgate.net

Table 3: Nonlinear Optical Properties of Benzothiazole Derivatives

Derivative Class Application Key Property Measured Value Reference
Bibenzothiazole core (D-π-A-π-D) Two-Photon Absorption (TPA) TPA Cross-Section ~2000 GM at 850 nm acs.org
Heterocycle-based chromophore (A-π-D-π-A) Two-Photon Absorption (TPA) TPA Cross-Section 521 GM at 788 nm researchgate.net

Development of Supramolecular Assemblies and Functional Polymers

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonds and π–π stacking. The molecular structure of this compound and its derivatives is highly conducive to forming such assemblies. The presence of hydrogen bond donors (the aniline (B41778) N-H) and acceptors (the benzothiazole nitrogen), combined with the planar aromatic rings, facilitates the formation of intricate networks in the solid state.

X-ray crystallography studies of benzothiazole derivatives have confirmed the formation of these ordered structures. In the crystal structure of 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, for example, the crystal packing is stabilized by a combination of intermolecular O—H⋯N hydrogen bonds, C—H⋯π interactions, and extensive π–π stacking, leading to a three-dimensional network. nih.gov Similarly, the crystal structure of (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline reveals that molecules are linked by C—H⋯π interactions, forming layers. iucr.orgresearchgate.net This ability to self-assemble into well-defined architectures is crucial for creating functional materials where molecular organization dictates macroscopic properties.

In the realm of functional polymers, derivatives of this compound can be incorporated into polymer matrices to create new composite materials. As previously mentioned, doping luminescent benzothiazole derivatives into a PMMA host is a viable strategy for producing white-light-emitting materials. researchgate.netrsc.org This approach creates a functional polymer system where the polymer provides the structural matrix and processability, while the benzothiazole dopants provide the specific optical function. Such hybrid materials are central to the development of solid-state lighting, flexible displays, and printable electronics.

Development and Characterization of Analytical Probes and Sensing Platforms

Design of Fluorescent Chemosensors for Specific Analytes

The design of chemosensors based on the 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline framework often involves the strategic incorporation of specific recognition sites. The aniline (B41778) group provides a reactive handle for creating derivatives, such as Schiff bases, which can act as selective binding sites for target analytes. nih.goviucr.org The benzothiazole (B30560) unit, with its inherent fluorescence and electron-withdrawing nature, acts as the signaling component. This modular design allows for the fine-tuning of selectivity and sensitivity.

Derivatives of the benzothiazole core are widely explored for their ability to detect environmentally and biologically significant metal ions. Schiff base derivatives, in particular, have demonstrated high selectivity for ions like Al³⁺ and Zn²⁺.

For instance, a Schiff base fluorescent probe (BHM), synthesized from a benzothiazole derivative, has been shown to be a highly selective and sensitive ratiometric sensor for Al³⁺. nih.govnih.govresearchgate.net Upon binding with Al³⁺, the probe exhibits a distinct blue-shift in its fluorescence spectrum, which can be attributed to the inhibition of an intramolecular charge transfer (ICT) process. nih.govresearchgate.net This interaction is often a 1:1 binding stoichiometry, as confirmed by Job's plot analysis. nih.govnih.gov Similar benzothiazole-based Schiff base probes have been developed for the "turn-on" fluorescent detection of Al³⁺ with very low detection limits, on the order of nanomoles. mdpi.com

Another key application is the detection of Zn²⁺. A benzothiazole-modified quinoline (B57606) Schiff base probe (TQ) was designed for the selective detection of Zn²⁺. This probe showed a significant fluorescence enhancement at 517.5 nm upon complexation with Zn²⁺, with a detection limit as low as 69.5 nM. rsc.org The sensing mechanism involves the chelation of the probe with the metal ion, which restricts the C=N isomerization and enhances the fluorescence quantum yield.

The following table summarizes the performance of representative benzothiazole-based fluorescent chemosensors for metal ion detection.

Probe Name/TypeTarget AnalyteLimit of Detection (LOD)Key Features
BHM Al³⁺99 nMRatiometric detection, visible color change. researchgate.net
BHMP Al³⁺1.04 x 10⁻⁸ MHigh sensitivity, "turn-on" response. rsc.org
ITEC Al³⁺2.19 nM"Turn-on" fluorescence, 1:2 binding stoichiometry. mdpi.com
TQ Zn²⁺69.5 nMHigh selectivity, "turn-on" response. rsc.org
Benzothiazole Schiff Base Mg²⁺-"Turn-on" fluorescence at 524 nm. semanticscholar.org

The versatility of the this compound scaffold extends to the detection of important small molecules and biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).

A green-emitting fluorescent probe based on a benzothiazole derivative was developed for the specific detection of biothiols. nih.gov This probe utilized a 2,4-dinitrobenzenesulfonate (B1228243) (DNBS) group as a recognition site. The sensing mechanism relies on the cleavage of the DNBS group by biothiols, which in turn inhibits a photoinduced electron transfer (PET) process, leading to a remarkable "turn-on" fluorescence signal enhancement of up to 148-fold. nih.gov This probe demonstrated high sensitivity with a detection limit for cysteine of 0.12 µM. nih.gov

Furthermore, benzothiazole-based probes have been engineered for the detection of other small molecules like cyanide (CN⁻) and the explosive picric acid (PA). A sensor for cyanide, BID, was created by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. nih.gov The nucleophilic addition of cyanide to the sensor disrupts the intramolecular charge transfer (ICT), causing a significant blue shift in the fluorescence emission and a color change visible to the naked eye, with a detection limit of 5.97 nM. nih.gov For picric acid, a pyrazoline probe containing a benzothiazole ring (BP) was synthesized, which showed high fluorescence quenching efficiency upon interaction with PA, with a detection limit of 1.1 µM. nih.gov

Below is a table detailing the characteristics of benzothiazole-based probes for small molecules.

Probe Name/TypeTarget AnalyteLimit of Detection (LOD)Sensing Mechanism
Probe 1 (DNBS-based) Biothiols (Cys)0.12 µMPET Inhibition
BID Cyanide (CN⁻)5.97 nMICT Inhibition
BP (Pyrazoline-based) Picric Acid (PA)1.1 µMFluorescence Quenching (FRET/PET)

Application in Biosensing and Cellular Bioimaging Methodologies (excluding clinical applications)

A significant advantage of fluorescent probes derived from the this compound family is their applicability in biological systems, specifically for non-clinical biosensing and cellular imaging. Their good cell membrane permeability and low cytotoxicity make them suitable for visualizing analytes in living cells. nih.gov

For example, the benzothiazole-based probe BHM has been successfully used to monitor Al³⁺ levels within human stromal cells (HSC). nih.govnih.govresearchgate.net Similarly, the probe BHMP was effective in visually detecting Al³⁺ in living cells and even in the roots of tea plants through fluorescence confocal imaging. rsc.org This demonstrates the potential for using such probes to study ion accumulation and transport in botanical and cell biology research.

The biothiol-selective probe mentioned earlier was also applied to visualize biothiols in living A549 cells, confirming its utility as a bioanalytical tool for studying cellular redox states. nih.gov The Zn²⁺-selective probe TQ has also been successfully applied for the detection of Zn²⁺ in living cells, showcasing the broad utility of this class of compounds in cellular biology. rsc.org These applications rely on the probe's ability to enter the cell and interact with the target analyte, producing a fluorescent signal that can be detected by microscopy.

Mechanistic Insights into Sensing Principles (e.g., PET, ICT, aggregation-induced emission)

The functionality of fluorescent chemosensors based on this compound and its derivatives is governed by several key photophysical mechanisms.

Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" fluorescent sensors. In the absence of the analyte, the fluorescence of the fluorophore (the benzothiazole unit) is quenched due to electron transfer from a donor part of the molecule (e.g., the aniline nitrogen) to the excited fluorophore. rsc.org Upon binding of an analyte, such as a metal ion or proton, the electron-donating ability of the donor is suppressed, which inhibits the PET process and "turns on" the fluorescence. nih.govrsc.org Probes for biothiols have been designed where a recognition group that quenches fluorescence via PET is cleaved off by the analyte, restoring emission. nih.gov

Intramolecular Charge Transfer (ICT): Many benzothiazole-based probes operate via an ICT mechanism. These molecules typically have an electron-donating group (like aniline) and an electron-accepting group (like benzothiazole) linked by a π-conjugated system. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a polar excited state. The energy of this ICT state is highly sensitive to the local environment and to the binding of an analyte. For example, the binding of Al³⁺ to a Schiff base derivative can inhibit the ICT process, leading to a blue-shift in the emission spectrum. nih.govresearchgate.netacs.org

Aggregation-Induced Emission (AIE): While less commonly reported for direct derivatives of this compound, the AIE phenomenon is a powerful tool in sensor design. AIE-active molecules (AIEgens) are typically non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. mdpi.com This is often due to the restriction of intramolecular motions (RIM) in the aggregated state. This principle has been applied to other heterocyclic systems for sensing applications. researchgate.netresearchgate.netnih.gov

These mechanisms, often working in concert, allow for the rational design of highly sensitive and selective fluorescent probes from the versatile this compound scaffold for a wide array of analytical applications.

Investigations into Biological Activities and Mechanistic Pathways in Vitro Studies

Antimicrobial Efficacy and Underlying Mechanisms of Action

Derivatives based on the 2-aminophenyl-benzothiazole core have demonstrated significant antimicrobial properties, including activity against a wide array of bacteria and fungi. The mechanism of this activity often involves the disruption of essential cellular processes, such as cell wall maintenance and DNA replication.

A substantial body of research highlights the antibacterial potential of 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline derivatives. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including clinically relevant and multidrug-resistant strains.

Novel series of benzothiazole (B30560) derivatives bearing semicarbazone and thiosemicarbazone moieties have demonstrated potent antibacterial activity. bgu.ac.il For instance, one thiosemicarbazone derivative, TS05, was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 3.91 µg/mL against Staphylococcus aureus, 7.81 µg/mL against Escherichia coli, and a notable 1.56 µg/mL against Pseudomonas aeruginosa. bgu.ac.il Similarly, other studies have identified derivatives with significant activity against a panel of bacteria. Compounds A07a and A07b showed MIC values ranging from 3.91 to 31.2 µg/mL against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Further modifications to the benzothiazole structure have yielded compounds with improved potency. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids exhibited good activity against several Gram-positive bacteria, with MIC values in the range of 2–4 µg/mL. nih.gov Notably, compounds 4c, 4d, 4e, and 4f from this series were the most potent, showing MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA). nih.gov The antibacterial action of some benzothiazole derivatives has been linked to the perturbation of the cytoplasmic membrane and other intracellular modes of action. bgu.ac.ilresearchgate.net

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
TS05 (Thiosemicarbazone derivative)Staphylococcus aureus3.91 bgu.ac.il
TS05 (Thiosemicarbazone derivative)Escherichia coli7.81 bgu.ac.il
TS05 (Thiosemicarbazone derivative)Pseudomonas aeruginosa1.56 bgu.ac.il
A07a and A07bS. aureus, S. typhi, P. aeruginosa, E. coli3.91 - 31.2 researchgate.net
Compounds 4c, 4d, 4e, 4fMultidrug-resistant Gram-positive strains (MRSA, QRSA)2 nih.gov
Thiazolidinone derivative 18Pseudomonas aeruginosa (resistant strain)0.06 nih.gov

In addition to antibacterial effects, benzothiazole derivatives have been investigated for their antifungal properties. Research has led to the development of novel derivatives with a broad spectrum of activity against various fungal pathogens. rsc.org Modifications of the benzothiazole scaffold have successfully expanded the antifungal spectrum, targeting pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Candida glabrata. rsc.org

One particular derivative, compound 6m, demonstrated impressive inhibitory activity against a wide range of fungi, including both systemic pathogens and dermatophytes. rsc.org Its efficacy against Cryptococcus neoformans and Candida glabrata was reported to be superior to that of the commonly used antifungal drug, fluconazole. rsc.org Other studies have shown that metal complexes incorporating benzothiazole ligands also possess significant antifungal capabilities against species such as Aspergillus niger and Candida albicans. mdpi.com The mode of action for some thiazole (B1198619) derivatives against fungi involves increasing the uptake of crystal violet dye, suggesting damage to the cell membrane. analis.com.my

Compound/Derivative ClassFungal StrainObserved ActivityReference
Compound 6mCryptococcus neoformansHigher than fluconazole rsc.org
Compound 6mCandida glabrataHigher than fluconazole rsc.org
Compound 6mCandida albicansGood inhibitory activity rsc.org
Copper-Benzothiazole ComplexesAspergillus nigerSignificant activity mdpi.com
Copper-Benzothiazole ComplexesCandida albicansSignificant activity mdpi.com

A key mechanism underlying the antibacterial activity of benzothiazole derivatives is the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV. brc.hu These type IIA topoisomerases are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drug development. brc.hu

Benzothiazole-based compounds have been developed as potent inhibitors of the ATPase active site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. brc.hunih.gov For example, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid (compound 1) is a potent gyrase inhibitor with excellent activity against Gram-positive bacteria. nih.gov Molecular dynamics simulations have shown that the benzothiazole scaffold forms a critical cation−π stacking interaction with the Arg76 residue in the enzyme's binding pocket. nih.gov

Optimized second-generation analogs based on a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold have shown improved inhibition of DNA gyrase and topoisomerase IV from both S. aureus and E. coli, with IC₅₀ values in the nanomolar range. brc.hu However, a significant challenge for these inhibitors, especially against Gram-negative bacteria like E. coli, is their susceptibility to bacterial efflux pumps, which actively transport the compounds out of the cell. nih.govnih.gov Studies using efflux-defective mutant strains have confirmed that efflux is a major factor contributing to the reduced activity against wild-type Gram-negative bacteria. nih.govnih.gov

Antiproliferative and Anticancer Research (In Vitro Investigations)

The 2-(4-aminophenyl)benzothiazole structure is a recognized pharmacophore that exhibits antitumor activity. nih.gov Derivatives of this core molecule have shown potent and selective cytotoxicity against a variety of human cancer cell lines, establishing this chemical class as a promising area for anticancer drug development. iftmuniversity.ac.inacs.org

Derivatives of this compound have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values.

Substitutions on the phenyl ring have been shown to enhance antitumor activity. nih.govnih.gov For example, 2-(4-aminophenyl)benzothiazole molecules with a methyl or halogen substituent at the 3'-position of the phenyl ring potently and selectively inhibit certain human ovarian carcinoma cell lines, with GI₅₀ values in the nanomolar range. nih.govpsu.edu The parent molecule, 2-(4-aminophenyl)benzothiazole, also shows potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines, including MCF-7 and MDA-MB-468. acs.org

Metal complexes incorporating benzothiazole aniline (B41778) (BTA) ligands have also been developed, showing synergistic cytotoxicity. Platinum(II) complexes and manganese-salen complexes of BTA have demonstrated lower IC₅₀ values than the clinically used drug cisplatin (B142131) against liver, breast, colon, and other cancer cell lines. nih.govnih.gov

Compound/DerivativeCancer Cell LineCell Line TypeActivity (IC₅₀/GI₅₀ in µM)Reference
2-(4-amino-3-methylphenyl)benzothiazoleIGROV1Ovarian<0.01 nih.gov
2-(4-aminophenyl)benzothiazole (Parent)MCF-7BreastNanomolar range acs.org
Benzothiazole Aniline Ligand (L1)Liver CancerLiver~12.5 nih.gov
L1-Platinum Complex (L1Pt)Liver CancerLiver~12.5 nih.gov
Manganese-Salen Complex (MnL)HepG2LiverLower than Cisplatin nih.gov
Manganese-Salen Complex (MnL)HT-29ColonLower than Cisplatin nih.gov
Manganese-Salen Complex (MnL)MCF-7BreastLower than Cisplatin nih.gov
Compound 2HCT116Colon0.34 researchgate.net

The anticancer activity of this compound derivatives is mediated by several molecular mechanisms, primarily involving the induction of DNA damage and the subsequent activation of cell death pathways.

A key mechanism is the metabolic activation of these compounds by cytochrome P450 enzymes, particularly CYP1A1, within sensitive cancer cells. nih.gov This enzymatic process generates a reactive electrophilic species that can covalently bind to cellular macromolecules, including DNA, to form DNA adducts. nih.gov The formation of these adducts has been confirmed in sensitive breast (MCF-7) and ovarian (IGROV-1) cancer cells both in vitro and in vivo. nih.gov This DNA damage disrupts the normal cell cycle and triggers apoptosis.

Further studies have shown that specific benzothiazole derivatives can induce DNA double-strand breaks. nih.govresearchgate.net This severe form of DNA damage leads to the activation of cell cycle checkpoints, causing a potent arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest is often accompanied by an increase in intracellular reactive oxygen species (ROS), which can further exacerbate DNA damage and promote apoptosis. nih.govresearchgate.netresearchgate.net The apoptotic cell death induced by these compounds proceeds through the activation of both intrinsic and extrinsic pathways, involving the upregulation of pro-apoptotic proteins like BAX and the activation of caspases. nih.govresearchgate.net Docking studies also suggest that some metal complexes of these derivatives can interact directly with the minor groove of DNA, contributing to their cytotoxic effects. nih.gov

Exploration of Other In Vitro Biological Activities

Anti-inflammatory and Analgesic Potentials (In Vitro and In Silico)

The therapeutic potential of benzothiazole derivatives, including the structural class of this compound, has been explored for anti-inflammatory and analgesic properties through computational and laboratory-based studies. nih.gov The primary mechanism investigated for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. preprints.orgpreprints.org

In silico molecular docking studies have been a important tool in predicting the anti-inflammatory and analgesic potential of these compounds. nih.gov These studies often model the interaction between benzothiazole derivatives and the active sites of COX-1 and COX-2 enzymes. nih.govpreprints.org The binding energy, which indicates the strength of the interaction between the compound (ligand) and the enzyme (receptor), is a key parameter; a lower binding energy suggests a stronger and more stable interaction. preprints.org For certain benzo[d]thiazol-2-amine derivatives, docking studies revealed lower binding affinities for the COX-2 enzyme compared to the standard drug Indomethacin, suggesting a potential for selective inhibition. preprints.orgresearchgate.net

Following promising in silico results, in vitro enzyme inhibition assays are performed to validate the computational predictions. preprints.org Studies on a series of synthesized benzo[d]thiazol-2-amine derivatives demonstrated significant inhibitory action against both COX-1 and COX-2 enzymes. nih.gov For instance, two derivatives, designated G10 and G11, exhibited notable inhibitory action with IC₅₀ values of 5.0 μM for COX-1 and 10 μM for COX-2, respectively. nih.govpreprints.orgresearchgate.net These findings suggest that the analgesic and anti-inflammatory effects observed in broader studies are likely mediated through the inhibition of these key enzymes. preprints.org

CompoundTarget EnzymeIC₅₀ (μM)
Derivative G10COX-15.0
Derivative G11COX-210.0
Data sourced from in vitro enzyme inhibition assays of benzo[d]thiazol-2-amine derivatives. nih.govpreprints.org

Antioxidant Properties (In Vitro)

Derivatives of the benzothiazole scaffold have been evaluated for their antioxidant capabilities through various in vitro assays. These methods assess a compound's ability to neutralize free radicals, which are implicated in oxidative stress and cellular damage. researchgate.net Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide radical scavenging, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging. mdpi.comjapsonline.comnih.gov

In one study, a series of 5-(trifluoromethyl)benzo[d]thiazole derivatives were synthesized and tested for their antioxidant potential. mdpi.com A compound featuring a catechol group (two adjacent hydroxyl groups on the phenyl ring) demonstrated potent activity against reactive oxygen species (ROS), DPPH, and ABTS radicals. mdpi.com Another derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b), also showed strong scavenging activity against ROS and ABTS radicals. mdpi.com The presence of hydroxyl groups on the phenyl ring appears to be a critical factor for the antioxidant activity of these compounds.

Further studies on different thiazole derivatives have reinforced these findings. A series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were evaluated, with several compounds showing significant radical scavenging potential, attributed to the presence of electron-donating substituents. nih.gov Similarly, other novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have shown a marked capacity for iron binding, another mechanism of antioxidant action. researchgate.net

Compound ClassAntioxidant Assay MethodActivity Noted
5-(trifluoromethyl)benzo[d]thiazolesROS, DPPH, ABTS ScavengingPotent Activity
5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiolsDPPH, Hydroxyl, Nitric Oxide, Superoxide ScavengingSignificant Potential
4,5-dihydro-1H-1,2,4-triazol-5-onesIron BindingMarked Capacity
Summary of in vitro antioxidant activities observed in different thiazole-based derivatives. mdpi.comnih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Amyloid-β (Aβ1-40) Fibrils Binding, Human Dipeptidyl Peptidase III (hDPP III))

The benzothiazole scaffold is a key structural element in compounds designed to inhibit processes associated with neurodegenerative diseases, particularly Alzheimer's disease. anadolu.edu.trrsc.org One of the primary pathological hallmarks of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into fibrillar plaques in the brain. nih.gov

In vitro studies using the Thioflavin-T (ThT) assay, which measures amyloid fibril formation, have demonstrated the potent anti-Aβ aggregation activity of certain benzothiazole derivatives. nih.gov A series of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides exhibited strong inhibition of Aβ₁₋₄₂ aggregation, with inhibition rates ranging from 45.31% to 55.53% at a 50 μM concentration. nih.gov In another study, a set of 14 newly synthesized benzothiazoles were evaluated, with several compounds (designated 4a, 4d, 4f, 4h, 4k, and 4m) showing significant inhibition of Aβ aggregation. rsc.org Compound 4f, for instance, achieved 97.3% inhibition at a 10 μM concentration and 90.6% at 1 μM. rsc.org These findings highlight the potential of benzothiazole derivatives to interfere with the plaque-forming pathway in Alzheimer's disease. anadolu.edu.trrsc.org Furthermore, some benzothiazole aniline compounds, such as BTA-EG4, have been identified as inhibitors of the interaction between the antioxidant enzyme catalase and amyloid peptides. researchgate.netnih.gov

Regarding other enzyme targets, Dipeptidyl Peptidase III (DPP III) is a cytosolic metallopeptidase involved in various physiological processes, including the renin-angiotensin system and oxidative stress regulation. nih.gov While potent and selective inhibitors are sought to study its functions, research has primarily focused on inhibitors like dipeptides and natural extracts. nih.gov There is currently a lack of specific published data directly investigating the inhibitory activity of this compound or its close derivatives on human Dipeptidyl Peptidase III (hDPP III).

Compound SeriesTargetIn Vitro AssayKey Finding
N-(6-methanesulfonyl-benzothiazol-2-yl) derivativesAβ₁₋₄₂ AggregationThioflavin-T (ThT)45-55% inhibition at 50 μM
Benzothiazole derivatives (4a-4n)Aβ AggregationKit-based method>90% inhibition at 10 μM for lead compounds
Benzothiazole aniline-tetra(ethylene glycol) (BTA-EG4)Catalase-Amyloid InteractionN/AInhibits protein-protein interaction
Summary of enzyme and protein aggregation inhibition by benzothiazole derivatives. rsc.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Functionality

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For benzothiazole aniline derivatives, SAR studies have been crucial in optimizing their function for various therapeutic targets, including anticancer, anti-inflammatory, and neuroprotective activities.

For Anticancer Activity: The 2-(4-aminophenyl)benzothiazole core is a well-established pharmacophore for antitumor agents. mdpi.comnih.gov SAR studies have shown that substitutions on this core can significantly enhance cytotoxicity. mdpi.comsemanticscholar.org

Substitution on the Phenyl Ring: Introducing a methyl group at the 3'-position of the aniline ring (adjacent to the amino group), as in 2-(4-amino-3-methylphenyl)benzothiazole, increases antitumor activity against various cancer cell lines. mdpi.comnih.govsemanticscholar.org

Modification of the Amine Group: Conjugating the amine group with other moieties can improve efficacy. For example, linking it to a 1,2-ethylenediamine structure (as in ligand L1) resulted in excellent inhibitory activity. semanticscholar.org Furthermore, replacing the ethylene (B1197577) bridge with phenol (B47542) rings containing electron-donating hydroxyl groups (as in ligand L2) led to better anticancer activity than derivatives containing pyridine (B92270). semanticscholar.org

For Anti-inflammatory and Analgesic Activity: The inhibition of COX enzymes is a key mechanism for this class of compounds. SAR studies on related benzothiazole derivatives have identified features that enhance this activity. preprints.org

Substituent Effects: The presence of an electron-rich group, such as a hydroxyl (-OH) or amine (-NH), and substitution at the para-position of an attached benzenesulphonamide ring were found to enhance both anti-inflammatory and analgesic properties. preprints.org

For Cholinesterase and Aβ Aggregation Inhibition (Alzheimer's Disease): SAR analysis has been instrumental in developing dual-action inhibitors targeting both acetylcholinesterase (AChE) and Aβ aggregation. rsc.orgnih.gov

Side Chain Modifications: For AChE inhibition, derivatives with dimethylaminoethyl and dimethylaminopropyl side chains demonstrated inhibitory activity comparable to the standard drug donepezil. rsc.org

Piperazine (B1678402) Ring Substitution: In a series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, the substituent on the piperazine ring was critical. nih.gov An unsubstituted phenyl group gave moderate AChE inhibition. nih.gov Activity increased with electron-donating groups (e.g., methyl) and was further enhanced by electron-withdrawing groups like fluorine and chlorine, with the chloro-substituted derivative showing the highest potency. nih.gov

These SAR studies provide a rational basis for the design of new benzothiazole aniline derivatives with improved potency and selectivity for specific biological targets.

Q & A

Q. What are the common synthetic routes for 4-(5-Methyl-1,3-benzothiazol-2-yl)aniline?

The compound is typically synthesized via condensation reactions. For example, reacting 4-aminobenzenethiol with methyl-substituted benzothiazole precursors under acidic conditions. A detailed method involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF, followed by crystallization from ethanol . Alternative routes include coupling benzothiazole derivatives with aniline groups using catalysts like RuCl₃ and oxidizing agents such as NaIO₄, though yields may vary (47–56%) depending on solvent choice and reaction time .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the benzothiazole and aniline moieties.
  • X-ray crystallography for structural elucidation, often refined using SHELXL to resolve hydrogen bonding patterns and molecular packing .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • UV-Vis spectroscopy to study electronic transitions relevant to dye or optoelectronic applications .

Q. What are the key functional groups and their reactivity in this compound?

The benzothiazole ring (electron-deficient) and the aniline group (nucleophilic) dominate reactivity. The benzothiazole sulfur can participate in coordination chemistry, while the aniline’s NH₂ group facilitates condensation reactions (e.g., with isothiocyanates to form thioureas) . The methyl group on the benzothiazole modulates electronic properties, affecting charge transport in organic semiconductors .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated and interpreted?

Use the SHELX suite (e.g., SHELXL) for structure refinement. Validate hydrogen-bonding networks via graph-set analysis to identify motifs like R₂²(8) or D -type patterns, critical for understanding supramolecular assembly. Discrepancies in thermal parameters or residual electron density may indicate disorder, requiring iterative refinement .

Q. How can synthetic yields be optimized for derivatives of this compound?

Factors influencing yield:

  • Solvent polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution at the benzothiazole ring.
  • Catalysts : RuCl₃ improves oxidative coupling efficiency in multi-step syntheses .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation.
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures improves purity .

Q. What role does this compound play in organic electronic materials?

The benzothiazole-aniline structure enables π-π stacking and charge-transfer interactions, making it suitable for organic light-emitting diodes (OLEDs). Studies show its derivatives exhibit tunable absorption/emission spectra (λₐᵦₛ ~350–450 nm), with HOMO-LUMO gaps optimized via methyl substitution .

Q. How is the structure-activity relationship (SAR) analyzed for its biological applications?

Derivatives are tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via in vitro assays. Substituents on the aniline ring (e.g., halogens, pyridyl groups) enhance antibacterial activity by disrupting membrane integrity. SAR studies correlate logP values with cellular uptake efficiency .

Q. How does hydrogen bonding influence its supramolecular assembly?

The aniline NH₂ group forms N–H⋯N/S bonds with benzothiazole sulfur or pyridyl nitrogen atoms, creating 1D chains or 2D sheets. Graph-set analysis (e.g., D (2,2) motifs) reveals how these interactions dictate crystal packing, which is critical for designing co-crystals with tailored properties .

Q. What industrial applications stem from its chemical reactivity?

While avoiding commercial focus, its role as a vulcanization accelerator (via sulfur-mediated crosslinking) highlights its reactivity with rubber polymers. Academic studies explore analogous reactions with thiol-containing biomolecules for bioconjugation .

Q. How are computational methods applied to study its interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like dihydrofolate reductase. Density functional theory (DFT) calculations model charge distribution, explaining how electron-withdrawing groups enhance target binding in antimicrobial derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.